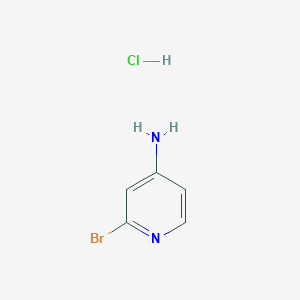

2-Bromopyridin-4-amine hydrochloride

説明

“2-Bromopyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C5H6BrClN2. It has an average mass of 209.471 Da and a monoisotopic mass of 207.940277 Da . It is used as a medical intermediate .

Synthesis Analysis

A synthetic method of 2-amino-4-bromopyridine has been reported in a patent . The method involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water, and then undergoing a reduction reaction to obtain 2-amino-4-bromopyridine . This preparation method has the advantages of a small number of reaction steps, ease of operation, cheap and readily-available raw materials, high yield, total yield of up to 80.5 percent, and suitability for large-scale preparation .

Molecular Structure Analysis

The molecular structure of “2-Bromopyridin-4-amine hydrochloride” can be represented by the SMILES string Nc1cc(Br)ccn1 .

Physical And Chemical Properties Analysis

“2-Bromopyridin-4-amine hydrochloride” is a solid substance . It has a melting point of 142-146 °C .

科学的研究の応用

Pharmacology

2-Bromopyridin-4-amine hydrochloride: is utilized in pharmacological research as a precursor for the synthesis of various pharmaceutical compounds. Its reactivity with other chemicals makes it a valuable starting material for the development of drugs that may act on the central nervous system or serve as potential treatments for a range of diseases .

Material Science

In material science, this compound’s derivatives are explored for their electrical conductivity and luminescence properties. This makes them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis

This chemical serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-nitrogen bonds essential for creating a wide array of synthetic compounds .

Agricultural Research

In the agricultural sector, research is ongoing to explore the use of 2-Bromopyridin-4-amine hydrochloride derivatives as potential pesticides or herbicides. Its ability to interfere with certain biological pathways in pests makes it a compound of interest for developing new agrochemicals .

Environmental Studies

Environmental scientists are interested in the breakdown products and persistence of this compound in ecosystems. Understanding its environmental fate can help in assessing its impact and guiding the development of safer, more eco-friendly chemicals .

Biochemistry

In biochemistry, 2-Bromopyridin-4-amine hydrochloride is used to study enzyme reactions, particularly those involving pyridine nucleotides. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZKHXTJBHXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

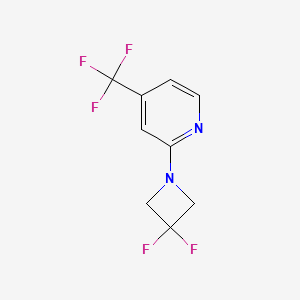

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)